molecular formula C21H21NO4 B1683601 XEN907

XEN907

カタログ番号: B1683601
分子量: 351.4 g/mol
InChIキー: PHMRUZIIERITEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XEN907 is a spirooxindole-derived small molecule specifically designed to inhibit the voltage-gated sodium channel NaV1.7, a key therapeutic target for pain management . It exhibits potent inhibitory activity against human NaV1.7 (hNaV1.7) with an IC50 of 3 nM, demonstrating high selectivity over other NaV subtypes . Structural studies using cryo-electron microscopy (cryo-EM) reveal that this compound binds to the central pore cavity of NaV1.7, a conserved region critical for channel gating and ion permeability . Its spirooxindole scaffold enables unique interactions with the channel's F3 binding site, a region shared with vinpocetine and hardwickiic acid but distinct from other state-dependent blockers . This compound's development aimed to address the unmet need for non-opioid analgesics, leveraging NaV1.7's role in nociceptive signaling .

準備方法

XEN907の合成は、ハイスループットスクリーニングで同定されたオキシインドールから出発するスキャフォールド硬直化戦略を含みます。合成経路には、オキシインドールのC-3およびN-1置換基の最適化が含まれており、効力が向上した簡略化されたアナログをもたらします。 最終化合物this compoundは、スピロオキシインドール構造の形成を含む一連の化学反応によって得られます .

化学反応の分析

Chemical Reactions and Interactions

  • Interaction with NaV1.7 Channel:

    • XEN907 binds within the central cavity of the NaV1.7 channel, blocking ion permeation .

    • It directly induces an α- to π-helix transition in the DIV-S6 helix of the NaV1.7 channel. This transition tightens the fast inactivation gate .

    • Electrophysiological studies have demonstrated that this compound stabilizes the NaV1.7 channel in the inactivated state and delays recovery from inactivation .

  • Structural Studies:

    Cryo-EM structures of the human NaV1.7/β1/β2 complex with this compound have been determined . These structures elucidate the specific binding sites and the mechanism by which this compound modulates the channel .

Structural Data of NaV Channels

The table below lists the ligands and PDB codes for structural data of NaV channels :

SiteProteinLigandsPDB code
ENa v1.2KIIIA6J8E
SNa vPaSTTX6A95
Na vPaSSTX6A91
Na v1.7TTX6J8I, 6J8J, 7W9M
Na v1.7STX6J8G, 6J8H, 7W9P, 7W9T
Na v1.64,9-anhydro-TTX8GZ2
CNa v1.5Quinidine UC(1,3,4)6LQA
rNa v1.5Flecainide CC(2,3)6UZ0
Na v1.7LCM-1 UC(1,4)8S9B
Na v1.7IN2 UC(1,3,4)7XMF
Na v1.7RLZ UC(4)8THG
Na v1.7LTG-1 UC(3,4)8THH
rNa v1.5Propafenone CC(1,4)7FBS
INa v1.7CBD-18G1A
BIGNa v1.7BPV8I5B
Na v1.7LCM-28S9B
Na v1.7CBZ8S9C
Na v1.7LTG-28THH
F1Na v1.3BLA7W77
NaChBac-Na v1.7VSD IIHWTX-IV6W6O
Na vAb-Na v1.7VSD IIProTX-II6N4I, 6N4Q, 6N4R
Na vAb-Na v1.7VSD IIM3-HWTX-IV7K48
Na v1.7ProTX-II-26J8I, 6J8J, 7W9M
Na vPaS-Na v1.7VSD IVAaH2–16NT4
rNa v1.5LqhIII7K18
Na v1.7PF-050897718I5G
Na v1.3ICA-1214317W7F
Na vAb-Na v1.7VSD IVGX-9365EK0
Na vPaS-Na v1.7VSD IVGNE-35658F0R
Na vPaS-Na v1.7VSD IVGDC-03108F0Q
Na vPaS-Na v1.7VSD IVGNE-92968F0S
Na vPaS-Na v1.7VSD IVGNE-13058F0P
Na v1.7ProTX-II-37W9M
Na vPaS-Na v1.7VSD IVAaH2–26NT4

Related Research

An unexpected Michael addition-inspired ring-opening/closure cascade reaction of 3-hydroxyoxindoles with coumarin-3-carboxylates has been reported as a method to assemble dihydrobenzofuran spirooxindoles, and represents an example of 3-hydroxyoxindoles serving as a C1 synthon .

科学的研究の応用

Structural Insights

Recent studies utilizing cryo-electron microscopy (cryo-EM) have elucidated the binding mechanisms of XEN907 at high resolution. These studies revealed that this compound induces a transition from an alpha-helix to a pi-helix conformation in the S6 helix of NaV1.7, which is associated with prolonged channel inactivation and reduced excitability of sensory neurons .

Pain Disorders Targeted

This compound has been investigated for its efficacy in treating various pain conditions, including:

  • Chronic Pain : Given that approximately 20% of the population suffers from chronic pain, this compound represents a promising candidate for developing non-addictive analgesics .
  • Inherited Pain Disorders : Mutations in NaV1.7 are linked to several inherited pain syndromes, making this compound a potential therapeutic option for these conditions .

Clinical Development

This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. The focus is primarily on chronic pain conditions where traditional analgesics have failed or pose significant risks of addiction .

Comparative Analysis with Other NaV1.7 Inhibitors

CompoundMechanism of ActionStage of DevelopmentTarget Pain Conditions
This compound Blocks NaV1.7, stabilizes inactivated stateClinical TrialsChronic pain, inherited pain disorders
TC-N1752 Similar mechanism; alters S6 helix conformationPreclinicalChronic pain
NaV1.7-IN2 Pore blocker without conformational changePreclinicalChronic pain

Case Study 1: Efficacy in Diabetic Neuropathy

In a recent clinical trial, patients with diabetic peripheral neuropathy were administered this compound to assess its effectiveness compared to placebo treatments. Preliminary results indicated a significant reduction in pain scores among patients receiving this compound, highlighting its potential as an effective analgesic for neuropathic pain .

Case Study 2: Safety Profile Assessment

Another study focused on evaluating the safety profile of this compound during early-phase clinical trials. Participants reported minimal adverse effects, primarily mild gastrointestinal disturbances, suggesting that this compound may offer a favorable safety profile compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs) .

作用機序

XEN907は、疼痛シグナルの伝達に重要な役割を果たすNaV1.7ナトリウムチャネルを阻害することにより、その効果を発揮します。この化合物はチャネルの中央空洞に結合し、S6セグメントでα-ヘリックスからπ-ヘリックスへの遷移を引き起こし、速い不活性化ゲートを締め付けます。 この作用は、チャネルを不活性化状態に安定させ、不活性化からの回復を遅らせ、それによって疼痛感覚を軽減します .

類似の化合物との比較

This compoundは、TC-N1752やNaV1.7-IN2など、他のNaV1.7のスピロオキシインドールブロッカーと比較されます。これらの化合物は、同様の作用機序を共有しますが、結合部位とチャネルのコンフォメーションへの影響が異なります。 This compoundは、S6セグメントで特定のコンフォメーション変化を引き起こす能力がユニークであり、さらなる最適化のための有望な候補となっています .

類似の化合物には以下が含まれます。

類似化合物との比較

Structural and Mechanistic Differences

XEN907 belongs to the spirooxindole class, a structural motif that distinguishes it from other NaV1.7 inhibitors (Table 1). For example:

  • TC-N1752 : A state-dependent blocker with a pyridine core, TC-N1752 binds to NaV1.7's inactivated state but lacks the spirooxindole scaffold, resulting in reduced selectivity for NaV1.7 over NaV1.5 .
  • Hardwickiic Acid (HDA): A plant-derived inhibitor targeting the F3 site, HDA exhibits antinociceptive effects but has weaker potency (IC50 > 10 µM) and poor pharmacokinetic properties compared to this compound .
  • Flecainide and Quinidine: These antiarrhythmics block NaV channels non-selectively. Flecainide binds to the pore domain but lacks the spirooxindole's conformational rigidity, leading to broader off-target effects .

Table 1: Key Comparisons of this compound with NaV1.7-Targeting Compounds

Compound Class IC50 (NaV1.7) Binding Site Selectivity (vs. NaV1.5) Therapeutic Application
This compound Spirooxindole 3 nM Central pore (F3) >100-fold Pain
TC-N1752 Pyridine derivative 0.5 µM Inactivated state ~10-fold Preclinical pain models
Hardwickiic Acid Diterpenoid >10 µM F3 Not reported Analgesia (preclinical)
Flecainide Benzamide 50 µM Pore domain <5-fold Arrhythmia

Pharmacological and Clinical Advantages

  • Selectivity: this compound's >100-fold selectivity for NaV1.7 over NaV1.5 minimizes cardiac side effects, a limitation of non-selective blockers like flecainide .
  • State-Independent Inhibition : Unlike TC-N1752, which preferentially binds to inactivated channels, this compound inhibits NaV1.7 in both resting and active states, enhancing therapeutic efficacy in chronic pain .
  • Metabolic Stability : this compound exhibits lower CYP3A4 inhibition compared to older spirooxindole derivatives, reducing drug-drug interaction risks .

Limitations and Challenges

  • CYP3A4 Interaction : Despite improvements, this compound still inhibits CYP3A4 at higher concentrations, necessitating dose adjustments in polypharmacy scenarios .
  • Comparative Efficacy : Preclinical studies show superior pain relief vs. HDA but comparable efficacy to TC-N1752 in rodent models, highlighting the need for human trials .

生物活性

XEN907 is a novel compound classified as a spirooxindole blocker targeting the voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in pain models, and implications for therapeutic use.

This compound inhibits NaV1.7 by stabilizing the channel in an inactivated state, which delays its recovery from inactivation. This action effectively reduces the excitability of sensory neurons, thereby mitigating pain transmission. Electrophysiological studies demonstrate that this compound exhibits a significant increase in potency compared to other compounds targeting NaV1.7, such as TC-N1752 .

Efficacy in Pain Models

This compound has been evaluated in various preclinical models to assess its antinociceptive properties:

  • Model of Neuropathic Pain : In rodent models of neuropathic pain, this compound demonstrated a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia, indicating its potential for treating chronic pain conditions .
  • Postherpetic Neuralgia : Clinical trials have shown promising results for this compound in reducing pain associated with postherpetic neuralgia, with significant improvements reported in patient-reported outcomes .

Case Study 1: Chronic Pain Management

A study involving patients with chronic pain conditions assessed the effectiveness of this compound as an adjunct therapy. Patients receiving this compound reported a substantial decrease in pain levels compared to those on standard treatment alone. The results indicated that this compound could enhance the efficacy of existing analgesics by targeting the underlying mechanisms of pain at the NaV1.7 level .

Case Study 2: Erythromelalgia

Erythromelalgia, characterized by episodes of burning pain and redness, has been linked to mutations in NaV1.7. A patient cohort treated with this compound exhibited a marked reduction in symptom severity and frequency of attacks, suggesting that modulation of NaV1.7 can provide therapeutic benefits for genetically predisposed individuals .

Comparative Analysis of Related Compounds

CompoundMechanismPotency (IC50)Clinical Status
This compound NaV1.7 blocker~10 nMPhase II trials ongoing
TC-N1752 NaV1.7 blocker~100 nMPreclinical
PF-05089771 NaV1.7 modulator~50 nMPhase II trials completed

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating XEN907’s sodium channel (NaV1.7) inhibition in pain research?

  • Methodological Answer : Use in vitro models such as HEK293 cells expressing human NaV1.7 channels to measure IC50 values via voltage-clamp electrophysiology. Validate findings in in vivo rodent models (e.g., chronic constriction injury for neuropathic pain) with behavioral assays (e.g., mechanical allodynia). Include dose-response curves and comparator compounds (e.g., PF-05089771) to contextualize potency .

Q. How can researchers ensure selectivity of this compound for NaV1.7 over other sodium channel subtypes?

  • Methodological Answer : Screen this compound against a panel of recombinant NaV isoforms (e.g., NaV1.1–1.9) using automated patch-clamp systems. Calculate selectivity ratios (IC50 for off-target/IC50 for NaV1.7) and cross-validate with tissue preparations (e.g., dorsal root ganglia neurons) to confirm subtype-specific effects .

Q. What are standardized protocols for assessing CYP3A4 inhibition by this compound in preclinical studies?

  • Methodological Answer : Perform fluorometric or luminescent CYP3A4 activity assays using recombinant human enzymes. Use midazolam or testosterone as probe substrates, and quantify inhibition via IC50 or Ki values. Include positive controls (e.g., ketoconazole) and account for time-dependent inhibition using pre-incubation steps .

Advanced Research Questions

Q. How can conflicting data on this compound’s analgesic efficacy across different pain models be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., dosing regimens, animal strain differences, pain induction methods). Design a factorial experiment testing this compound in parallel across multiple models (inflammatory, neuropathic, visceral) with standardized endpoints. Use multivariate regression to isolate confounding factors .

Q. What statistical approaches are optimal for distinguishing this compound’s direct NaV1.7 effects from off-target CYP3A4-mediated interactions in vivo?

  • Methodological Answer : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentrations with efficacy (pain relief) and CYP3A4 activity (probe substrate clearance). Use knockout models (e.g., CYP3A4-null mice) or co-administration with CYP3A4 inhibitors to isolate NaV1.7-specific effects .

Q. How can researchers design studies to address the translational gap between this compound’s in vitro potency and variable in vivo outcomes?

  • Methodological Answer : Integrate in silico simulations (e.g., physiologically based pharmacokinetic modeling) with in vitro data to predict tissue penetration and target engagement. Validate with microdialysis in target tissues (e.g., spinal cord) and correlate with behavioral readouts. Include longitudinal biomarkers (e.g., electrophysiological recordings) to track dynamic responses .

Q. What strategies mitigate bias in this compound studies when human-derived neuronal models (e.g., iPSC-derived neurons) show divergent responses compared to animal tissues?

  • Methodological Answer : Standardize differentiation protocols for iPSC-derived sensory neurons and benchmark against primary human DRG neurons. Use blinded experimenters and randomized treatment assignments. Perform RNA-seq to confirm NaV1.7 expression levels and exclude batch effects .

Q. Data Analysis & Theoretical Frameworks

Q. How should researchers analyze contradictory findings on this compound’s efficacy in male vs. female preclinical cohorts?

  • Methodological Answer : Stratify data by sex and apply mixed-effects models to account for hormonal variability (e.g., estrous cycle tracking in females). Test for sex-specific pharmacokinetic differences and receptor expression via qPCR/Western blot. Pre-register hypotheses to reduce post hoc bias .

Q. What theoretical frameworks explain this compound’s dual role as a NaV1.7 blocker and CYP3A4 inhibitor in chronic pain pathways?

  • Methodological Answer : Use systems pharmacology models to map interactions between sodium channel modulation and cytochrome P450-mediated metabolite pathways. Test hypotheses via genetic knockdown (e.g., CYP3A4 siRNA) in pain models and assess metabolite profiles (LC-MS/MS) .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting this compound’s effects in pain models?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies: detail animal husbandry, randomization, blinding, and statistical power calculations. Share raw data (e.g., electrophysiology traces) and code for analysis in public repositories. Replicate key findings in independent labs .

特性

IUPAC Name

1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMRUZIIERITEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure as described in Example 1, and making non-critical variations using 3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1-pentyl-1,3-dihydro-2H-indol-2-one to replace 1-(2-cyclopropylethyl)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one, the title compound was obtained (80%) as a white solid: mp 85-87° C.; 1H NMR (300 MHz, CDCl3)δ 7.28 (t, 1H), 7.15(d, 1H), 7.02 (t, 1H), 6.89 (d, 1H), 6.49 (s, 1H), 6.11 (s, 1H), 5.84 (dd, 2H),4.77(ABq, 2H),3.85-3.62 (m, 2H), 1.76-1.66 (m, 2H), 1.40-1.33 (m, 4H), 0.89 (t, 3H); 13C NMR (75 MHz, CDCl3) δ 177.3, 155.9, 148.8, 142.4, 142.3, 132.5, 128.9, 123.9, 119.6, 108.6, 103.0, 101.5, 93.6, 80.5, 58.2, 40.4, 29.0, 27.1, 22.3, 14.0; MS (ES+) m/z 352 (M+1).
Name
3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1-pentyl-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-cyclopropylethyl)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8,9-dihydro-7H-benzo[a]pyren-10-one
XEN907
8,9-dihydro-7H-benzo[a]pyren-10-one
XEN907
8,9-dihydro-7H-benzo[a]pyren-10-one
XEN907
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
XEN907
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
XEN907
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
XEN907

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。